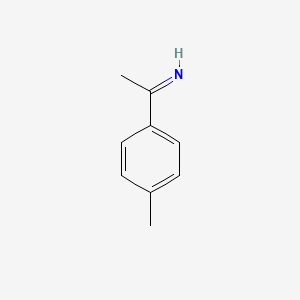
1-p-Tolylethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-p-Tolylethanimine, also known as 1-(4-methylphenyl)ethanamine, is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of ethanamine where the hydrogen atoms are substituted by a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds .
Preparation Methods
1-p-Tolylethanimine can be synthesized through several methods:
Nucleophilic Addition Reaction: One common method involves the nucleophilic addition of aromatic amines with methylacetone. The aromatic amine and methylacetone are mixed in a molar ratio, and an appropriate catalyst is added.
Industrial Production: Industrially, the compound can be produced by the reduction of 4-methylacetophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
1-p-Tolylethanimine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form 4-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-(4-methylphenyl)ethanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-p-Tolylethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-p-Tolylethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-p-Tolylethanimine can be compared with other similar compounds:
1-(4-Methylphenyl)ethanol: This compound is a reduction product of this compound and has similar structural features but different chemical properties.
4-Methylbenzaldehyde: An oxidation product of this compound, it has distinct applications in the fragrance and flavor industry.
1-(4-Methylphenyl)ethylamine: A closely related compound with similar chemical properties but different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,1-2H3 |
InChI Key |
ZVGYOSJGSRYKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-6-methoxy-7-(2-([1,2,4]-triazol-1-yl)ethoxy)quinoline](/img/structure/B8446719.png)
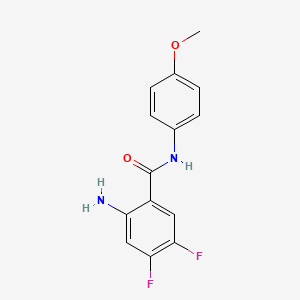
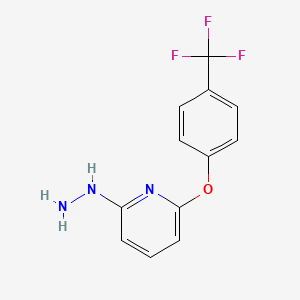
![2-[(4-Methylphenoxy)methyl]thiophene-3-sulfonyl chloride](/img/structure/B8446742.png)
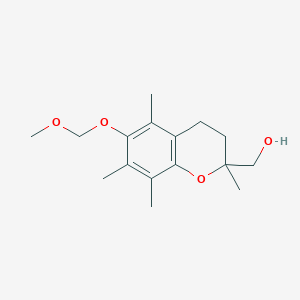

![Pyrimidine, 4-fluoro-6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8446770.png)
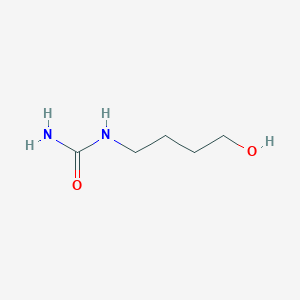
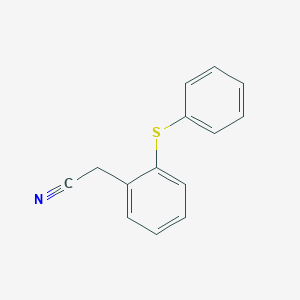

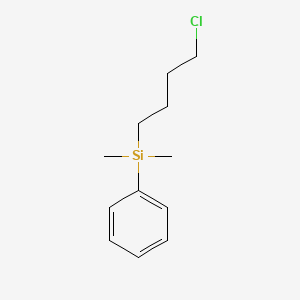
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B8446805.png)
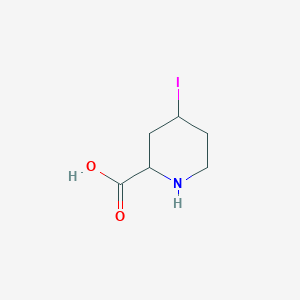
![4-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B8446816.png)
